molecular formula C9H15NO3 B1347187 6-Acrylamidohexanoic Acid CAS No. 20766-85-2

6-Acrylamidohexanoic Acid

Cat. No.: B1347187
CAS No.: 20766-85-2
M. Wt: 185.22 g/mol
InChI Key: SAQWCPXBLNGTCC-UHFFFAOYSA-N
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Description

6-Acrylamidohexanoic acid (AHA, CAS 20766-85-2) is a bifunctional monomer with an acrylamide group and a terminal carboxylic acid. Its molecular formula is C₉H₁₅NO₃ (MW: 185.22 g/mol), and it exists as a white-yellow crystalline powder with a melting point of 89°C . AHA is widely used in polymer chemistry, particularly in synthesizing hydrogels, due to its dual functionality: the acrylamide group enables radical polymerization, while the carboxylic acid allows post-polymerization modifications, such as covalent tethering of extracellular matrix (ECM) proteins . It has emerged as a critical component in bioengineering, enabling independent control of hydrogel stiffness and ECM tethering density . Applications span stem cell culture, ionic conductive organogels, and pH-responsive self-healing materials .

Preparation Methods

Chemical Properties and Background

Preparation Methods

Amidation Reaction

The most common method for synthesizing 6-Acrylamidohexanoic Acid involves an amidation reaction between acrylic acid and 6-aminohexanoic acid.

Reaction Scheme:
$$
CH2=CHCOOH + H2N(CH2)5COOH \rightarrow CH2=CHCONH(CH2)_5COOH
$$

Procedure:

  • Reagents:
    • Acrylic acid (reactant)
    • 6-Aminohexanoic acid (reactant)
    • Catalyst: Commonly sulfuric acid or phosphoric acid is used to promote the reaction.
    • Solvent: Methanol or water can be employed to dissolve the reactants.
  • Conditions:

    • Temperature: Typically maintained at 60–80°C.
    • Reaction Time: Several hours, depending on the catalyst and solvent used.
    • pH Adjustment: The reaction mixture is neutralized post-reaction using sodium hydroxide or another base.
  • Purification:

    • The crude product is purified via recrystallization using methanol or ethanol as solvents to achieve high purity (>98%).

Esterification Followed by Amidation

An alternative method involves esterification of acrylic acid with an alcohol derivative of hexanoic acid, followed by amidation.

Reaction Scheme:
$$
CH2=CHCOOR + NH2(CH2)5COOH \rightarrow CH2=CHCONH(CH2)_5COOH
$$

Procedure:

  • Reagents:
    • Acrylic ester (e.g., methyl acrylate)
    • Hexanoic acid derivative with an amino group
  • Conditions:

    • Esterification is conducted under acidic conditions with catalysts like sulfuric acid.
    • Amidation occurs at elevated temperatures (80–100°C) in a solvent such as methanol.
  • Purification:

    • Similar recrystallization techniques are applied to isolate the product.

Direct Acrylation

Direct acrylation of 6-aminohexanoic acid using acrylic chloride or acrylic anhydride can also yield the desired compound.

Reaction Scheme:
$$
CH2=CHCOCl + NH2(CH2)5COOH \rightarrow CH2=CHCONH(CH2)_5COOH
$$

Procedure:

  • Reagents:
    • Acrylic chloride (reactant)
    • 6-Aminohexanoic acid (reactant)
    • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Conditions:

    • Temperature: Reaction performed at room temperature or slightly elevated temperatures.
    • Catalyst: Triethylamine is often used to neutralize hydrochloric acid released during the reaction.
  • Purification:

    • Product is extracted using organic solvents and purified through column chromatography.

Reaction Analysis

Method Key Reagents Temperature Range Purification Steps Yield (%)
Amidation Acrylic Acid + Aminohexanoic Acid 60–80°C Recrystallization ~85–90
Esterification-Amidation Acrylic Ester + Aminohexanoic Acid 80–100°C Recrystallization ~75–85
Direct Acrylation Acrylic Chloride + Aminohexanoic Acid Room Temp – 50°C Column Chromatography ~70–80

Key Findings

  • The amidation method is preferred for its simplicity and higher yield compared to other methods.
  • Direct acrylation provides a cleaner reaction pathway but requires specialized reagents like acrylic chloride, which may increase costs.
  • Purity levels exceeding 98% are achievable through recrystallization techniques, essential for applications in polymer synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Acrylamidohexanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Acrylamidohexanoic acid (AHA) is a chemical compound with the molecular formula C9H15NO3C_9H_{15}NO_3 . It has a variety of applications, particularly in the creation of hydrogels and other polymers .

Key Information:

  • IUPAC Name: 6-(prop-2-enoylamino)hexanoic acid
  • Molecular Weight: 185.22 g/mol
  • CAS Registry Number: 20766-85-2

Applications in Scientific Research

This compound is used in a variety of scientific applications, particularly in the fields of hydrogels, stem cell research, and polymerization .

Hydrogels

AHA is a useful co-factor in hydrogels because it can bind to acrylamide chains without crosslinking them together . The terminal carboxyl groups of AHA can act as anchorage points for covalent extracellular matrix (ECM) protein binding by forming an amine-reactive ester through a carbodiimide reaction .

  • StemBond Hydrogels: AHA is used to create StemBond hydrogels that promote strong pluripotent stem cell attachment . StemBond hydrogels allow better control over the binding and surface density of carboxyl groups because the AHA chains polymerize with acrylamide .
  • Self-Healing Hydrogels: this compound crosslinked hydrogels enable self-healing . The carboxylic and amide groups create hydrogen bonds between the parts, which leads to the self-healing of an irreversibly bonded polymer matrix . Healing is only possible at low pH-values and corresponding protonated groups .

Polymerization

pH-responsive poly(6-(acrylamido)hexanoic acid) (PAaH)-grafted silica particles (PAaH-SiO2) can be prepared via reversible addition-fragmentation chain transfer (RAFT)-controlled radical polymerization using CPD-SiO2 . The solubility of PAaH in water is strongly dependent on the pH of the solution . PAaH-SiO2 was flocculated at pH 3 because of the hydrophobic interaction of the grafted PAaH chains with protonated carboxyl pendant groups .

Other Applications

  • Liquid Marbles: Poly(6-(acrylamido)hexanoic acid) (PAaH)-grafted micrometer-sized silica particles (PAaH-SiO2) are used as ‘liquid marble’ stabilizers, and their surface hydrophobicity/hydrophilicity can be tuned with external pH stimuli .
  • Cell Culture: Poly(acrylamide) (PAAm) hydrogel beads with adjustable, soft elastic properties can be generated for scalable cell culture .

Mechanism of Action

The exact mechanism of action of 6-Acrylamidohexanoic Acid is not fully understood. it is known to act as a catalyst in compound synthesis. The compound interacts with molecular targets and pathways involved in the synthesis of peptides and proteins .

Comparison with Similar Compounds

Structural Analogs with Varied Functional Groups

AHA belongs to a family of hexanoic acid derivatives modified with acrylamide or related groups. Key analogs include:

Compound Functional Group Key Properties/Applications Reference
6-Acrylamidohexanoic acid Acrylamide + carboxylic acid Hydrogel crosslinking, ECM tethering, pH-responsive self-healing
6-Methacrylamidohexanoic acid Methacrylamide + carboxylic acid Higher mechanical strength due to methyl group; used in stiffer hydrogels
6-(Dimethylamino)hexanoic acid Tertiary amine + carboxylic acid pH-dependent solubility; drug delivery applications
Acrylic acid (AA) Carboxylic acid (no acrylamide) High hydrophilicity; limited to non-covalent modifications

Key Differences :

  • Reactivity: AHA’s acrylamide group supports radical polymerization, whereas methacrylamide derivatives (e.g., 6-methacrylamidohexanoic acid) form more rigid polymers due to steric hindrance from the methyl group .
  • Functionality: AHA’s terminal carboxylic acid enables covalent ECM binding, unlike non-functionalized acrylamides (e.g., acrylamide) .
  • Solubility: Tertiary amino analogs (e.g., 6-(dimethylamino)hexanoic acid) exhibit pH-dependent solubility, making them suitable for stimuli-responsive systems, while AHA is ionizable but less pH-sensitive .

Performance in Hydrogel Systems

AHA is distinguished by its ability to decouple mechanical stiffness from ECM tethering. For example:

  • StemBond Hydrogels : AHA-modified polyacrylamide hydrogels allow precise control of carboxyl group density for ECM protein binding without altering stiffness . In contrast, traditional hydrogels using acrylic acid (AA) or PEG derivatives require trade-offs between stiffness and functionalization .
  • Ionic Conductivity: AHA-based organogels exhibit higher ionic conductivity (up to 1.2 mS/cm) compared to non-functionalized acrylamide gels, attributed to the carboxylic acid’s ionizable nature .
  • Self-Healing : Polyvinyl alcohol (PVA)/AHA hydrogels show superior pH-responsive self-healing (90% recovery) due to dynamic hydrogen bonding between -COOH and -OH groups, outperforming AA-based systems .

Biological Activity

6-Acrylamidohexanoic acid (AHA) is a compound of significant interest in the fields of biomaterials and tissue engineering due to its unique chemical properties and biological activities. This article delves into the biological activity of AHA, discussing its applications, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both acrylamide and carboxylic functional groups. Its chemical formula is C9H15NO3C_9H_{15}NO_3, and it has a molecular weight of 185.23 g/mol. The acrylamide moiety allows for polymerization, while the carboxylic acid group can participate in various chemical reactions, making AHA suitable for creating hydrogels with tailored properties.

Applications in Biomaterials

AHA is primarily utilized in the synthesis of hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. These hydrogels have numerous applications in:

  • Tissue Engineering: Serving as scaffolds for cell attachment and growth.
  • Drug Delivery Systems: Facilitating controlled release of therapeutic agents.
  • Wound Dressings: Providing a moist environment conducive to healing.

Mechanisms of Biological Activity

The biological activity of AHA can be attributed to several mechanisms:

  • Cell Adhesion and Proliferation:
    • AHA-modified hydrogels enhance cell attachment due to the presence of carboxyl groups that can bind to primary amines on extracellular matrix (ECM) proteins. This interaction promotes stronger adhesion and proliferation of stem cells, as demonstrated in studies where mouse embryonic stem cells (mESCs) showed increased attachment on AHA-functionalized substrates compared to standard hydrogels .
  • Self-Healing Properties:
    • The presence of hydrogen bonds between the carboxylic and amide groups in AHA-based hydrogels enables self-healing capabilities. This property is particularly pronounced at low pH values, where protonation enhances hydrogen bonding, facilitating repair of the hydrogel structure .
  • pH-Responsive Behavior:
    • AHA-containing hydrogels exhibit pH sensitivity, leading to changes in swelling behavior based on the ionization state of the functional groups. This characteristic is beneficial for drug delivery applications, allowing for targeted release mechanisms that respond to local pH changes .

Case Studies

  • Study on Stem Cell Attachment:
    In a comparative study involving different concentrations of AHA in hydrogels, it was found that moderate to high concentrations significantly improved mESC attachment and viability compared to lower concentrations and standard PAAm hydrogels. The study highlighted that the density of tethering points influenced cell behavior on soft versus stiff substrates .
  • Self-Healing Mechanism Investigation:
    Research exploring the self-healing properties of AHA-based hydrogels revealed that at lower pH levels, the healing efficiency was markedly higher due to enhanced hydrogen bonding interactions. Conversely, at higher pH levels, electrostatic repulsion reduced healing capabilities .

Data Tables

Property Value
Molecular FormulaC9H15NO3
Molecular Weight185.23 g/mol
Application AreasTissue Engineering, Drug Delivery
Self-Healing pH RangeLow pH (optimal)
Concentration of AHA Cell Attachment
Low (0-1%)Poor attachment
Moderate (2-5%)Significant improvement
High (6-10%)Optimal attachment

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 6-acrylamidohexanoic acid, and how is purity validated?

The monomer is synthesized via a nucleophilic reaction between 6-aminohexanoic acid and acryloyl chloride in a H₂O/dioxane solvent mixture, with Na₂CO₃ as a hydrogen chloride scavenger. Maintaining a reaction temperature of 5°C minimizes exothermic side reactions. Post-synthesis, purity is validated using ¹H-NMR (peaks at δ 1.3–1.7 ppm for aliphatic protons and δ 6.2–6.4 ppm for acrylamide double bonds), ATR-FT-IR (amide C=O stretch at 1618 cm⁻¹), and GC-MS (molecular ion peak at m/z 185) .

Q. What characterization methods are essential for evaluating this compound-based polymers?

Key methods include:

  • Swelling ratio : Measured gravimetrically after equilibration in buffer solutions to assess pH-responsive behavior .
  • Ionic conductivity : Evaluated via electrochemical impedance spectroscopy (EIS) in organogels containing alkali bases (LiOH, NaOH, KOH) .
  • Mechanical properties : Tensile strength and elasticity are quantified using dynamic mechanical analysis (DMA) .
  • Structural analysis : ATR-FT-IR identifies hydrogen bonding (e.g., amide N-H at 3334 cm⁻¹) and crosslinking efficiency .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors; ensure eyewash stations and safety showers are accessible .
  • Storage : Keep containers tightly sealed in dry, ventilated areas away from ignition sources. Opened containers must be resealed to prevent moisture absorption .

Advanced Research Questions

Q. How do initiator systems (e.g., APS/TEMED) influence the polymerization kinetics and chain length of this compound-based polymers?

Higher initiator concentrations (e.g., ammonium persulfate, APS) generate shorter polymer chains due to increased radical density, resulting in brittle gels. Lower concentrations yield longer chains and flexible networks but require longer polymerization times. Oxygen inhibition is mitigated by nitrogen purging, which reduces radical scavenging and ensures consistent chain growth .

Q. What strategies resolve contradictions between swelling capacity and ionic conductivity in this compound-based hydrogels?

At low pH (≤4), protonated carboxyl groups form hydrogen bonds, reducing swelling but enabling self-healing. At higher pH (≥7), deprotonation increases swelling via electrostatic repulsion but reduces ionic conductivity due to fewer mobile ions. Balancing these properties requires optimizing crosslinker density (e.g., tetraethylene glycol diacrylate) and alkali base concentration (e.g., 0.1–0.5 M LiOH) .

Q. How can researchers design pH-responsive organogels with tunable mechanical properties?

  • Co-monomer selection : N,N-dimethylacrylamide enhances hydrophilicity and chain flexibility, improving swelling ratios .
  • Crosslinker type : Diethylene glycol diacrylate increases elasticity, while N,N-methylenebisacrylamide enhances rigidity .
  • Solvent systems : Ethylene glycol (EG) improves ionic conductivity (up to 1.2 mS/cm) but reduces tensile strength. Viscosity measurements (Table 16 in ) guide solvent-polymer compatibility.

Q. What methodologies address conflicting data on environmental stability and degradation of this compound-based materials?

  • Containment : Spills must be vacuum-collected to prevent environmental release; disposal follows hazardous waste protocols .
  • Degradation studies : Accelerated aging tests (e.g., UV exposure, thermal cycling) quantify decomposition products like CO and NOₓ .
  • Bioaccumulation potential : Use OECD 307 guidelines to assess soil mobility and persistence in simulated environments .

Q. Methodological Recommendations

  • Experimental design : Use a factorial design of experiments (DoE) to evaluate interactions between monomer ratio, crosslinker type, and solvent .
  • Data interpretation : Apply time-temperature superposition (TTS) models to predict long-term mechanical behavior from short-term DMA data .
  • Conflict resolution : Employ multivariate analysis (e.g., PCA) to disentangle pH effects from ionic strength variations in conductivity-swelling datasets .

Properties

IUPAC Name

6-(prop-2-enoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-8(11)10-7-5-3-4-6-9(12)13/h2H,1,3-7H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQWCPXBLNGTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314796
Record name 6-Acrylamidohexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20766-85-2
Record name 20766-85-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Acrylamidohexanoic Acid
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Record name 6-Acrylamidohexanoic Acid
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Synthesis routes and methods I

Procedure details

To a solution of 6-Aminocaproic acid (10.0 g) in a 1.27 M aqueous sodium hydroxide solution (60 ml) was added a solution of acryloyl chloride (7.8 ml) in tetrahydrofuran (20 ml) dropwisely while chilling in ice water. During the addition, the reaction mixture was adjusted to be pH 8 to 9 by addition of 4 N aqueous sodium hydroxide solution. After the addition, the resulting mixture was stirred for 2 hours while being gradually cooled to room temperature. Subsequently, the reaction mixture was adjusted to be pH 3 by addition of 1 N hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with distilled water and dried over anhydrous magnesium sulfate. The magnesium sulfate was filtered off, and the filtrate was concentrated under reduced pressure. The residue was dissolved in a small amount of ethyl acetate and recrystallized from hexane to give the target compound (9.6 g).
Quantity
10 g
Type
reactant
Reaction Step One
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60 mL
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7.8 mL
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reactant
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20 mL
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Synthesis routes and methods II

Procedure details

Sodium hydroxide (7.6 g, 190 mmol) and 6-aminohexanoic acid (10 g, 76 mmol) were dissolved in distilled water (50 mL) at room temperature. Acryloyl chloride (8.24 g, 91 mmol) in dry CH2Cl2 (50 mL) was slowly added to the mixture at room temperature. The resulting mixture was stirred at room temperature for 10 h. The reaction was quenched by adding 10% HCl (20 mL, pH 3) at room temperature and the mixture was extracted with ethyl acetate (2×100 mL). The combined organic layers were dried over MgSO4 and concentrated to give a product as a white solid (11.6 g, 82%). This compound was used without further purification.
Quantity
7.6 g
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reactant
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10 g
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50 mL
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solvent
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8.24 g
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50 mL
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solvent
Reaction Step Two
Yield
82%

Synthesis routes and methods III

Procedure details

N-acryloyl 2-glycine (A2AGA), N-acryloyl 4-aminobutyeric acid (A4ABA), N-acryloyl 6-aminocaproic acid (A6ACA) and N-acryloyl 8-aminocaprylic acid (A8ACA) were synthesized from glycine (Fisher Scientific Inc), 4-aminobutyeric acid, 6-aminocaproic acid and 8-aminocaprylic acid (Acros Organics Inc) respectively.
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Synthesis routes and methods IV

Procedure details

Using the same procedure as previously described except substituting 6-aminocaproic acid for the glutamic acid, the crude product was obtained in greater than 85% yield. After crystallization from water or ethyl acetate, the white, crystalline N-acryloyl-6-aminocaproic acid had a melting point of 88°-90° C.
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85%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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